a. Adenosine Receptor Antagonism: Research indicates that specific thiazole and thiadiazole analogs, which share structural similarities with 4-cyano-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide, exhibit antagonistic activity towards adenosine receptors [ [] ]. This suggests a potential application for 4-cyano-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide as a tool for investigating adenosine receptor-mediated processes.
b. Dopamine D3 Receptor Ligand: Studies have explored the use of benzamide and benzofurancarboxamide derivatives, structurally related to 4-cyano-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide, as potential PET radioligands for dopamine D3 receptor visualization [ [] , [] ]. These studies indicate that the structural features present in 4-cyano-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide could be leveraged for developing new tools to study dopamine D3 receptors in the brain.
Compound Description: TAK-632 is a potent inhibitor of necroptosis, a form of programmed cell death. It targets both receptor-interacting protein kinase 1 (RIPK1) and 3 (RIPK3) kinases. [] In another study, TAK-632 was found to induce an active αC-in/αC-in BRAF dimer conformation, impacting its inhibitory activity on BRAF. []
Relevance: TAK-632 shares the core benzo[d]thiazol-2-yl carboxamide structure with 4-cyano-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide. Both compounds feature a benzamide substituent at the 2-position of the benzothiazole ring, although with different substitutions on the benzamide ring. [, ]
Compound Description: Tozadenant is a highly selective adenosine A2A receptor (A2AR) antagonist. It has been investigated as a potential lead structure for the development of A2AR-selective positron emission tomography (PET) probes. []
Relevance: Tozadenant, similar to 4-cyano-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide, possesses a 4-methoxybenzo[d]thiazol-2-yl core structure. The difference lies in the amide substituent at the 2-position, with Tozadenant featuring a piperidine carboxamide while the target compound has a benzamide. []
N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides
Compound Description: This class of compounds, exemplified by PB12 (N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide), has been explored for dopamine D3 and D4 receptor activity. Modifications to this scaffold, such as chain elongation and variations in the aryl substituents, have led to the identification of potent and selective D3 receptor ligands. [, ]
Relevance: While not directly sharing the benzothiazole core, this class of compounds represents a relevant structural analogy to 4-cyano-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide. Both feature an arylcarboxamide moiety linked to a nitrogen-containing heterocycle, highlighting a potential shared pharmacophore for receptor binding. [, ]
Compound Description: LUF5437 is a potent and selective adenosine A1 receptor antagonist with a Ki value of 7 nM. It belongs to a series of thiadiazolobenzamide compounds investigated for their adenosine receptor antagonist properties. Structure-activity relationship studies for this series emphasized the role of the 4-substituent on the benzamide ring for receptor binding. []
Relevance: LUF5437 and 4-cyano-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide both belong to the broader class of heterocyclic benzamides. Despite different core heterocycles (thiadiazole vs. benzothiazole), the presence of the benzamide moiety and the exploration of its 4-substitution for receptor activity suggest a potential commonality in their binding interactions. []
Compound Description: LUF5417 is a selective adenosine A3 receptor antagonist with a Ki value of 82 nM. It is part of the same thiadiazolobenzamide series as LUF5437, further demonstrating the influence of the 4-substituent on the benzamide ring in determining receptor selectivity. []
Relevance: Similar to LUF5437, LUF5417 shares the benzamide structural feature with 4-cyano-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide and contributes to understanding the structure-activity relationships within the broader class of heterocyclic benzamides targeting adenosine receptors. []
Compound Description: VUF5472 is a highly selective adenosine A1 receptor antagonist with a Ki value of 20 nM. It was designed as a cyclohexyl analogue of the thiadiazolobenzamide series, exploring the role of the 4-hydroxy group in receptor binding. []
Relevance: VUF5472, although lacking the benzothiazole core, offers a relevant comparison to 4-cyano-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide. Both feature an amide linkage connected to a substituted aromatic or alicyclic ring, and VUF5472's development highlights the potential for modifying the benzamide structure while retaining receptor affinity. []
Compound Description: This compound serves as a key intermediate in the synthesis of thiouracil derivatives containing a benzothiazole moiety. These thiouracil derivatives were evaluated for their antibacterial activity against Bacillus amyloliquefaciens, Staphylococcus aureus, and Bacillus subtilis. []
Relevance: This compound is a direct precursor to thiouracil derivatives, highlighting the potential synthetic modifications achievable at the 2-position of the benzothiazole ring in 4-cyano-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide. []
Compound Description: This compound is a negative allosteric modulator (NAM) of mGlu5 receptors, showing efficacy in mouse models of anxiety and addiction. []
Relevance: Although the benzamide of 4-cyano-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide is replaced with a benzonitrile, this compound highlights the biological relevance of the benzo[d]thiazole structure and its potential in targeting diverse receptor systems. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.